molecular formula C7H12O2 B14488690 4-Hydroxy-4-methylhex-5-en-2-one CAS No. 63406-14-4

4-Hydroxy-4-methylhex-5-en-2-one

Cat. No.: B14488690
CAS No.: 63406-14-4
M. Wt: 128.17 g/mol
InChI Key: KPHGYJYPXDUVLU-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O2. It is a ketone with a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methylhex-5-en-2-one can be achieved through several methods. One common approach involves the Claisen rearrangement of β-methylcinnamyl alcohols with 2-methoxypropene, followed by acid-catalyzed thermal rearrangement . This method provides a straightforward route to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methylhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylhex-5-en-2-one or 4-methylhex-5-enoic acid.

    Reduction: Formation of 4-hydroxy-4-methylhexan-2-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-4-methylhex-5-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methylhex-5-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and targets depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-methylhex-3-en-2-one
  • 4-Hydroxy-4-methylhex-5-ynoic acid
  • 4-Hydroxy-4-methylhex-3-en-5-ynoic acid

Uniqueness

4-Hydroxy-4-methylhex-5-en-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its hydroxyl group, double bond, and ketone functionality make it a versatile compound for various applications, distinguishing it from similar compounds .

Properties

CAS No.

63406-14-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxy-4-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(3,9)5-6(2)8/h4,9H,1,5H2,2-3H3

InChI Key

KPHGYJYPXDUVLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C=C)O

Origin of Product

United States

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